molecular formula C15H15N3O4 B2649445 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1210663-18-5

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B2649445
CAS No.: 1210663-18-5
M. Wt: 301.302
InChI Key: UNTZLFHIXUWCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide is a complex organic compound that features both oxazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole rings through cyclization reactions. The furan ring is then introduced via a coupling reaction. The final step involves the acetamide formation through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole rings can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The oxazole and furan rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}amine
  • **2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}thioacetamide

Uniqueness

What sets 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide apart is its combination of oxazole and furan rings, which confer unique electronic and steric properties. This makes it particularly useful in applications where specific molecular interactions are required.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-9-12(10(2)21-17-9)7-15(19)16-8-11-6-14(22-18-11)13-4-3-5-20-13/h3-6H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTZLFHIXUWCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.